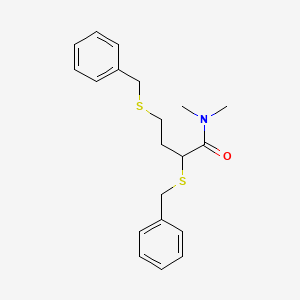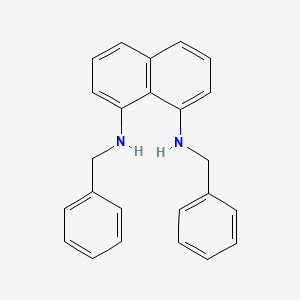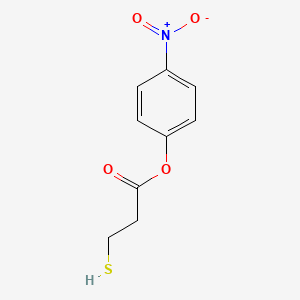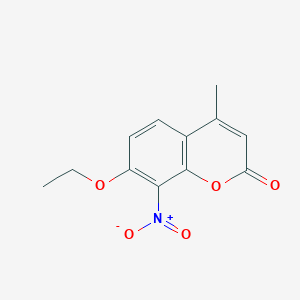![molecular formula C18H26S2Si2 B14303127 Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane CAS No. 121535-27-1](/img/structure/B14303127.png)
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane is a compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Métodos De Preparación
The synthesis of Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Análisis De Reacciones Químicas
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s stability and inertness make it useful in biochemical assays and as a protective group in peptide synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as temporary protecting groups during chemical synthesis, allowing for selective reactions to occur . The molecular targets and pathways involved are primarily related to its ability to stabilize reactive intermediates and facilitate specific chemical transformations.
Comparación Con Compuestos Similares
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane can be compared to other compounds with similar structures, such as:
Trimethyl(phenyl)silane: This compound also contains a trimethylsilyl group attached to a phenyl ring but lacks the additional sulfanylphenyl group.
Trimethyl(phenylethynyl)silane: Similar in structure but with an ethynyl group instead of a sulfanyl group.
The uniqueness of this compound lies in its dual sulfanylphenyl groups, which provide additional stability and reactivity compared to its counterparts.
Propiedades
| 121535-27-1 | |
Fórmula molecular |
C18H26S2Si2 |
Peso molecular |
362.7 g/mol |
Nombre IUPAC |
trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane |
InChI |
InChI=1S/C18H26S2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3 |
Clave InChI |
JCIMTHUIUPUGFY-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)SC1=CC=C(C=C1)C2=CC=C(C=C2)S[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)





![3,4-Dihydrobenzo[g]isoquinoline](/img/structure/B14303113.png)


